(11S,16S)-Misoprostol is a synthetic analog of prostaglandin E1, primarily utilized in medical settings for its therapeutic effects. It is classified as a prostaglandin derivative and is known for its ability to induce labor, manage postpartum hemorrhage, and prevent gastric ulcers. The compound's chemical structure is characterized by a complex arrangement that includes a 20-carbon skeleton with a five-membered ring, which is essential for its biological activity.
Misoprostol is derived from arachidonic acid and belongs to the class of compounds known as prostaglandins. It is synthesized chemically rather than extracted from natural sources. The compound falls under the category of synthetic prostaglandins, which are designed to mimic the effects of naturally occurring prostaglandins in the body. Misoprostol is commonly used in various clinical applications, including obstetrics and gastroenterology.
The synthesis of (11S,16S)-misoprostol involves several chemical reactions that create the desired stereochemistry and functional groups necessary for its activity. The process typically includes:
These synthesis steps require careful control of reaction conditions to ensure high yield and purity of (11S,16S)-misoprostol.
The molecular formula of (11S,16S)-misoprostol is with a molar mass of approximately 382.541 g/mol. Its structure can be described using various representations:
The stereochemistry at positions 11 and 16 is critical for its pharmacological activity, influencing how it interacts with various receptors in the body.
Misoprostol undergoes several key reactions in biological systems:
These reactions are critical for understanding both the therapeutic benefits and potential adverse effects associated with misoprostol use.
The mechanism by which (11S,16S)-misoprostol exerts its effects involves binding to specific prostaglandin receptors located on target tissues:
This dual action makes misoprostol effective in obstetric applications such as labor induction and management of postpartum hemorrhage.
Misoprostol possesses several notable physical and chemical properties:
These properties influence how misoprostol is formulated for clinical use and its storage requirements.
(11S,16S)-Misoprostol has a wide range of applications in medicine:
Its affordability and effectiveness make it particularly valuable in low-resource settings where access to advanced medical care may be limited.
The industrial synthesis of (11S,16S)-misoprostol relies on Corey lactone diol as a key chiral building block. This bicyclic intermediate provides the foundational stereochemistry for the prostaglandin structure. A critical step involves the Wittig reaction between a stabilized ylide (triphenylphosphonium salt) and a C16 aldehyde derivative. To achieve the required trans-configuration at the C13-C14 bond, reaction parameters require precise control at -78°C in tetrahydrofuran solvent systems. Subsequent stannane-mediated coupling introduces the α-chain with copper(I) catalysis, ensuring retention of the 11S,16S configuration. Protecting group strategy is vital: the C11 and C16 hydroxyl groups are typically masked as tetrahydropyranyl (THP) ethers or trialkylsilyl ethers during synthetic transformations to prevent undesired side reactions [1] [4].
Final deprotection under mild acidic conditions (e.g., acetic acid/water mixtures) yields the target molecule without epimerization. The stereochemical integrity of the C15 position is maintained through kinetic-controlled reductions using DIP-Chloride™ (Diisopinocampheylchloroborane), achieving diastereomeric excesses >98% [4].
Table 1: Key Stereocontrol Strategies in (11S,16S)-Misoprostol Synthesis
Stereocenter | Control Method | Reagent/Technique | Stereochemical Outcome |
---|---|---|---|
C11 & C16 | Chiral Pool | Modified Corey lactone | S-configuration fixed |
C13-C14 bond | Temperature control | Wittig reaction at -78°C | trans selectivity >20:1 |
C15 hydroxyl | Asymmetric reduction | DIP-Chloride™ | R-configuration >98% de |
C8-C12 bonds | Transition metal catalysis | Cu(I)-Stille coupling | Retention of S-stereochemistry |
Modern routes employ chiral copper(I) catalysts for asymmetric allylic alkylation to construct the α-chain precursor. The Krische modification using vinyl stannanes in the presence of Cu(I)-BINAP complexes achieves enantiomeric excesses of 94-96%. For the ω-chain, enantioselective aldol reactions catalyzed by proline-derived organocatalysts generate the C9-C11 bond system with high syn-diastereoselectivity (dr >10:1) [1] [6].
A breakthrough in stereochemical economy involves dynamic kinetic resolution during Corey lactone functionalization. Palladium-catalyzed asymmetric allylic substitution using PHOX ligands converts racemic intermediates into single enantiomers with >99% ee, eliminating costly enantiomeric separations [4].
Historical routes (ca. 1980s) suffered from low convergency and cryogenic conditions (-100°C) throughout:
Modern industrial processes (post-2020) demonstrate significant improvements:
Table 2: Evolution of Misoprostol Synthetic Routes
Parameter | Historical Route (1985) | Modern Route (2024) | Improvement Factor |
---|---|---|---|
Total Steps | 18 | 9 | 50% reduction |
Chromatographic Separations | 5 | 2 (final purification only) | 60% reduction |
Lowest Temperature | -100°C | -20°C | Energy efficiency 5x |
Overall Yield | 4.2% | 36.5% | 8.7x increase |
Catalyst Loading | None (stoichiometric) | 0.5-2 mol% | Atom economy >90% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7